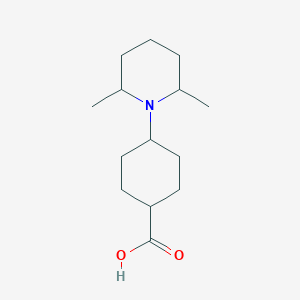

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid

Vue d'ensemble

Description

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid (4-DMPCA) is a cyclohexane-based carboxylic acid, derived from piperidine, which is widely used in scientific research applications. It is a highly versatile compound, with a wide range of properties that make it suitable for use in a variety of laboratory experiments. 4-DMPCA has been found to be a useful tool in the study of biochemical and physiological effects, as well as in the development of new drugs. This article will provide an overview of 4-DMPCA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Photoremovable Protecting Groups

The study on 2,5-dimethylphenacyl (DMP) esters reveals their potential as photoremovable protecting groups for carboxylic acids in organic synthesis or biochemistry. This application is crucial for developing "caged compounds" that can be activated by light, offering precise control over the release of active molecules in a spatial and temporal manner (Zabadal et al., 2001).

Catalysis and Chemical Synthesis

A copper(ii) metal-organic framework (MOF) has shown efficacy as a catalyst for converting cyclohexane to cyclohexanecarboxylic acid in water/ionic liquid medium. This finding is significant for the hydrocarboxylation of alkanes to carboxylic acids, demonstrating a sustainable approach to producing valuable chemicals from simple hydrocarbons (Paul et al., 2016).

Heterocyclic Chemistry

Research into the Hantzsch three-component cyclization involving cyclohexane-1,3-diones showcases the synthesis of polycondensed heterocyclic systems. These findings contribute to the development of novel heterocyclic compounds, which are foundational in medicinal chemistry and materials science (Dzvinchuk et al., 2009).

Supramolecular Chemistry

Studies on pseudorotaxanes highlight the dynamic behavior of molecular assemblies in response to environmental stimuli such as pH and temperature. These insights are instrumental in designing molecular machines and sensors that could have applications ranging from nanotechnology to smart materials (Gong et al., 2011).

Synthesis of Complex Molecules

The efficient synthesis of 1,7-Naphthyridine derivatives, acting as PDE-4 inhibitors, through a multi-step process starting from basic cyclohexane derivatives, underscores the importance of cyclohexane-based compounds in the synthesis of biologically active molecules. This process exemplifies the role of cyclohexane derivatives in pharmaceutical synthesis, providing pathways to complex molecules with potential therapeutic applications (Jiang et al., 2010).

Propriétés

IUPAC Name |

4-(2,6-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-10-4-3-5-11(2)15(10)13-8-6-12(7-9-13)14(16)17/h10-13H,3-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWNDWAEIXBXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2CCC(CC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

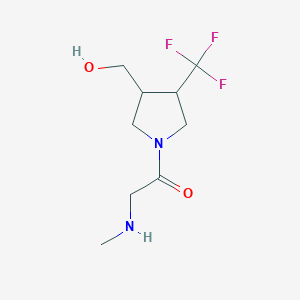

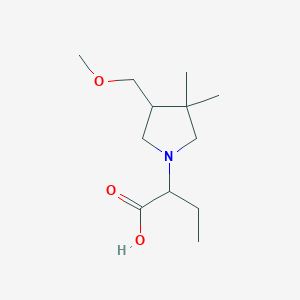

![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1480054.png)